REACTION_CXSMILES
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C[Si](C)(C)[C:3]#[C:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([CH3:14])[C:12]#[N:13].[OH-].[Na+].Cl>C1COCC1>[C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([CH3:14])[C:12]#[N:13])#[CH:3] |f:1.2|
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Name
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|
Quantity
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13 mL
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Type
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reactant
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Smiles
|
Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The aqueous mixture was then extracted with EtOAc (3×50 mL)
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Type
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EXTRACTION
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Details
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The combined organic layers were extracted with water (3×50 mL) and once with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to afford a brown oil
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Name
|
|
Type
|
|
Smiles
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C(#C)C1=C(C=CC=C1)C(C#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |